![molecular formula C14H13NO2 B084385 Phenyl N-methyl-N-phenylcarbamate CAS No. 13599-69-4](/img/structure/B84385.png)
Phenyl N-methyl-N-phenylcarbamate
Overview
Description
Phenyl N-methyl-N-phenylcarbamate (PMPC) is a chemical compound that has been extensively studied in the field of science due to its various applications. PMPC is a carbamate derivative that is used as an inhibitor of cholinesterase enzymes, which are responsible for the breakdown of acetylcholine in the body.
Mechanism of Action
Phenyl N-methyl-N-phenylcarbamate inhibits the activity of cholinesterase enzymes by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine in the body, leading to an increase in the levels of acetylcholine. Increased levels of acetylcholine lead to improved cognitive function and increased muscle contraction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound inhibits the activity of cholinesterase enzymes, leading to an increase in the levels of acetylcholine. Increased levels of acetylcholine lead to improved cognitive function and increased muscle contraction. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Phenyl N-methyl-N-phenylcarbamate has several advantages for lab experiments. This compound is a potent inhibitor of cholinesterase enzymes, making it an ideal compound for studying the effects of cholinesterase inhibition. This compound is also relatively easy to synthesize and purify, making it a readily available compound for lab experiments.
However, this compound also has some limitations for lab experiments. This compound is a toxic compound and should be handled with care. This compound also has a relatively short half-life, which can limit its usefulness for long-term studies.
Future Directions
There are several future directions for the study of Phenyl N-methyl-N-phenylcarbamate. One area of research is the development of novel insecticides based on the structure of this compound. Another area of research is the development of this compound analogs with improved efficacy and safety profiles. This compound analogs with longer half-lives and lower toxicity could be useful for the treatment of Alzheimer's disease and other conditions that require long-term cholinesterase inhibition. Finally, the anti-inflammatory and antioxidant properties of this compound could be further explored for their potential applications in the treatment of various diseases.
Synthesis Methods
Phenyl N-methyl-N-phenylcarbamate can be synthesized by reacting phenyl isocyanate with N-methyl-N-phenylamine in the presence of a catalyst. The reaction takes place at room temperature and produces this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Phenyl N-methyl-N-phenylcarbamate has been extensively studied for its applications in the field of science. One of the major applications of this compound is in the development of pesticides. This compound is a potent inhibitor of cholinesterase enzymes, which are the target of many insecticides. This compound has been used as a lead compound for the development of novel insecticides with improved efficacy and safety profiles.
This compound has also been studied for its potential applications in the treatment of Alzheimer's disease. Alzheimer's disease is characterized by a decrease in the levels of acetylcholine in the brain. This compound, as an inhibitor of cholinesterase enzymes, can increase the levels of acetylcholine in the brain and improve cognitive function in patients with Alzheimer's disease.
properties
IUPAC Name |
phenyl N-methyl-N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-15(12-8-4-2-5-9-12)14(16)17-13-10-6-3-7-11-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKAIGDUODXFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159612 | |
Record name | Phenyl methylphenylcarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13599-69-4 | |
Record name | Phenyl methylphenylcarbamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013599694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl methylphenylcarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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